An In-depth Technical Guide to Saxagliptin-13C3 for Advanced Research
An In-depth Technical Guide to Saxagliptin-13C3 for Advanced Research
Introduction
Saxagliptin-13C3 is the stable isotope-labeled form of Saxagliptin, an oral hypoglycemic agent used for the treatment of type 2 diabetes.[1][2] As a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin works by preventing the breakdown of incretin hormones, which play a crucial role in glucose homeostasis.[1][3][4] The Saxagliptin-13C3 molecule is structurally identical to Saxagliptin, except that three carbon atoms have been replaced with the heavy isotope, Carbon-13.[5][6] This isotopic labeling imparts a specific mass shift without altering the compound's chemical properties or biological activity.
The primary and indispensable research application of Saxagliptin-13C3 is its use as an internal standard in quantitative bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7] Its near-identical physicochemical behavior to the unlabeled parent drug, combined with its distinct mass, makes it the gold standard for accurately determining the concentration of Saxagliptin in complex biological matrices such as plasma and urine.[8] This guide provides a comprehensive overview of Saxagliptin-13C3, its properties, mechanism of action, and detailed protocols for its application in research.
Physicochemical Properties
The key physicochemical properties of Saxagliptin-13C3 and its unlabeled counterpart are summarized below. The mass difference is the fundamental attribute that enables its use as an internal standard in mass spectrometry.
| Property | Saxagliptin-13C3 | Saxagliptin (Unlabeled) | Reference(s) |
| Chemical Name | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile-13C3 | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | [4][5] |
| CAS Number | 1246812-44-1 | 361442-04-8 | [5][6] |
| Molecular Formula | C₁₅¹³C₃H₂₅N₃O₂ | C₁₈H₂₅N₃O₂ | [4][5] |
| Molecular Weight | 318.39 g/mol | 315.41 g/mol | [6][9] |
| Application | Internal standard for quantitative analysis | Active Pharmaceutical Ingredient (API) | [1][5] |
Core Research Application & Experimental Workflow
The definitive research use of Saxagliptin-13C3 is as an internal standard (IS) for the precise quantification of Saxagliptin. In LC-MS/MS-based bioanalysis, an ideal IS is crucial for correcting variations that can occur during sample processing and analysis, such as extraction inconsistencies, matrix effects, and instrument response fluctuations. By adding a known concentration of Saxagliptin-13C3 to every sample, the ratio of the analyte's signal to the IS's signal can be used to calculate the analyte's concentration with high accuracy and precision.
The general workflow for such an experiment is depicted below.
Mechanism of Action: DPP-4 Inhibition Pathway
Saxagliptin-13C3 exhibits the same biological mechanism as unlabeled Saxagliptin. It functions as a selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[4] DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, Saxagliptin increases the levels of active GLP-1 and GIP, which in turn stimulates glucose-dependent insulin release from pancreatic β-cells and suppresses glucagon secretion from pancreatic α-cells. This dual action results in improved glycemic control.[1][10]
The signaling pathway is illustrated in the diagram below.
Detailed Experimental Protocol: Quantification of Saxagliptin in Human Plasma
This section outlines a representative LC-MS/MS protocol for the quantification of Saxagliptin in human plasma, utilizing Saxagliptin-13C3 as the internal standard. This protocol is a composite based on established bioanalytical methods.[7][11][12]
1. Materials and Reagents
-
Analytes: Saxagliptin reference standard, Saxagliptin-13C3 (Internal Standard).
-
Plasma: Blank human plasma (K₂EDTA as anticoagulant).
-
Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Formic Acid.
-
Water: Deionized, ultra-pure water.
-
Equipment: Calibrated pipettes, vortex mixer, centrifuge, 96-well plates, LC-MS/MS system.
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Saxagliptin and Saxagliptin-13C3 in methanol to achieve a concentration of 1 mg/mL. Store at 2-8°C.
-
Working Solutions: Prepare serial dilutions of the Saxagliptin stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (e.g., ranging from 1 to 500 ng/mL).
-
Internal Standard Working Solution: Dilute the Saxagliptin-13C3 stock solution in 50:50 acetonitrile:water to a final concentration of 50 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma samples (calibration standards, quality controls, and unknown samples) into a 96-well plate.
-
Add 20 µL of the Internal Standard Working Solution (50 ng/mL Saxagliptin-13C3) to all wells except for blank controls.
-
To precipitate proteins, add 300 µL of acetonitrile containing 0.1% formic acid to each well.
-
Vortex the plate for 2 minutes to ensure thorough mixing.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean 96-well plate for analysis.
4. LC-MS/MS Conditions
-
LC System: UPLC/HPLC system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
MRM Transitions (example):
-
Saxagliptin: Q1: 316.2 -> Q3: 156.1
-
Saxagliptin-13C3: Q1: 319.2 -> Q3: 159.1
-
5. Data Analysis
-
Integrate the peak areas for both Saxagliptin and Saxagliptin-13C3.
-
Calculate the peak area ratio (Saxagliptin / Saxagliptin-13C3).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Saxagliptin in unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
Saxagliptin-13C3 is a vital tool for researchers in pharmaceutical development and clinical pharmacology. Its role as a stable isotope-labeled internal standard is fundamental to the development of robust, accurate, and reproducible bioanalytical methods for the quantification of Saxagliptin. The use of Saxagliptin-13C3 ensures high-quality data in pharmacokinetic, toxicokinetic, and drug metabolism studies, which are essential for evaluating the safety and efficacy of this important anti-diabetic agent.
References
- 1. Saxagliptin - Wikipedia [en.wikipedia.org]
- 2. Saxagliptin: MedlinePlus Drug Information [medlineplus.gov]
- 3. What Are My Options for Type 2 Diabetes Medications? | ADA [diabetes.org]
- 4. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. GSRS [precision.fda.gov]
- 10. Saxagliptin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. scielo.br [scielo.br]
